6-Bromo-2-piperazin-1-yl-quinoline

Vue d'ensemble

Description

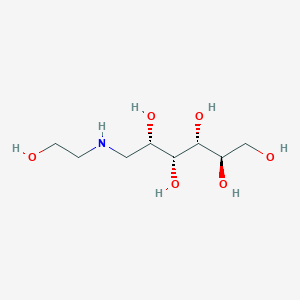

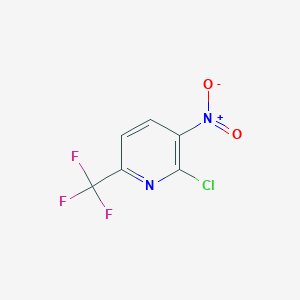

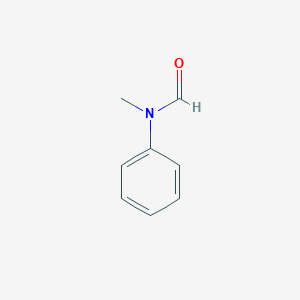

6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic compound with a molecular weight of 292.18 . It is a light yellow solid and is a member of the quinoline family, which is a group of organic compounds characterized by a quinoline ring system.

Synthesis Analysis

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline involves various scientific research applications. For instance, it has been used in the synthesis of drugs, as a catalyst in organic reactions, and as a fluorescent indicator for biological assays. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives, which included the treatment of 6-bromo-2-iodoquinazoline with piperazine.Molecular Structure Analysis

The molecular structure of 6-Bromo-2-piperazin-1-yl-quinoline is represented by the InChI code1S/C13H14BrN3/c14-11-2-3-12-10 (9-11)1-4-13 (16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 . The compound has a quinoline ring system, which is oriented at dihedral angles . Chemical Reactions Analysis

6-Bromo-2-piperazin-1-yl-quinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives. Moreover, it has been used in the synthesis of novel piperazine/morpholine substituted quinoline derivatives .Physical And Chemical Properties Analysis

6-Bromo-2-piperazin-1-yl-quinoline is a light yellow solid . It has a molecular weight of 292.18 and its molecular formula is C13H14BrN3 .Applications De Recherche Scientifique

Anti-Tubercular Agents

The compound has been used in the design and synthesis of novel anti-tubercular agents. A series of derivatives of this compound were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Antimicrobial Activity

The compound has been synthesized and studied for its antimicrobial activity. It was found to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . The study suggests that one of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase .

Antifungal Activity

Some derivatives of this compound have shown moderate antifungal activity against C. albicans strains and C. galibrata ATCC 15126 strain .

Mécanisme D'action

Mode of Action

This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .

Biochemical Pathways

These systems involve neurotransmitters such as noradrenaline, dopamine, and serotonin, which play crucial roles in mood regulation .

Propriétés

IUPAC Name |

6-bromo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHFWMBAKJYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154485 | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-piperazin-1-yl-quinoline | |

CAS RN |

124782-95-2 | |

| Record name | 6-Bromoquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)

![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)